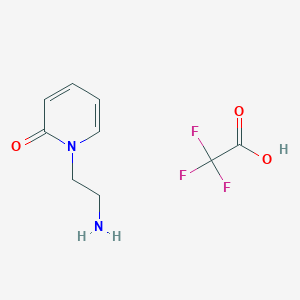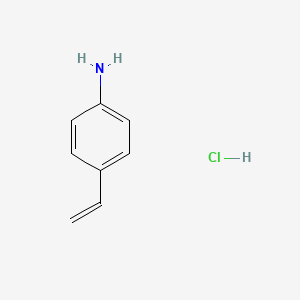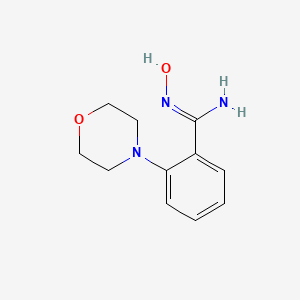
N'-Hydroxy-2-morpholinobenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Hydroxy-2-morpholinobenzimidamide is a chemical compound with the molecular formula C11H15N3O2 It is known for its unique structure, which includes a morpholine ring and a benzimidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-morpholinobenzimidamide typically involves the reaction of 2-morpholinobenzimidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the N-hydroxy group. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of N’-Hydroxy-2-morpholinobenzimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The scalability of the synthesis process is crucial for its application in various industries .
Análisis De Reacciones Químicas
Types of Reactions
N’-Hydroxy-2-morpholinobenzimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of N’-Hydroxy-2-morpholinobenzimidamide include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired products .
Major Products Formed
The major products formed from the reactions of N’-Hydroxy-2-morpholinobenzimidamide depend on the type of reaction. For instance, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzimidamide compounds .
Aplicaciones Científicas De Investigación
N’-Hydroxy-2-morpholinobenzimidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N’-Hydroxy-2-morpholinobenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interaction with key biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’-Hydroxy-2-morpholinobenzimidamide include:
- N-Hydroxy-2-morpholinobenzimidazole
- N-Hydroxy-2-morpholinobenzamide
- N-Hydroxy-2-morpholinobenzimidine
Uniqueness
What sets N’-Hydroxy-2-morpholinobenzimidamide apart from these similar compounds is its unique combination of the morpholine ring and benzimidamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
N'-hydroxy-2-morpholin-4-ylbenzenecarboximidamide |
InChI |
InChI=1S/C11H15N3O2/c12-11(13-15)9-3-1-2-4-10(9)14-5-7-16-8-6-14/h1-4,15H,5-8H2,(H2,12,13) |
Clave InChI |
LBBBIGNTYNFIOE-UHFFFAOYSA-N |
SMILES isomérico |
C1COCCN1C2=CC=CC=C2/C(=N/O)/N |
SMILES canónico |
C1COCCN1C2=CC=CC=C2C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13076678.png)

![3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)
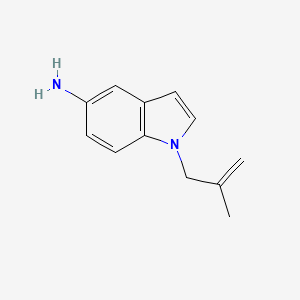

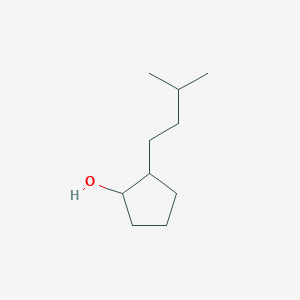

![6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13076760.png)

![5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
